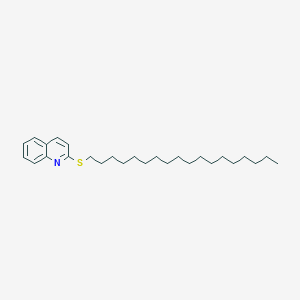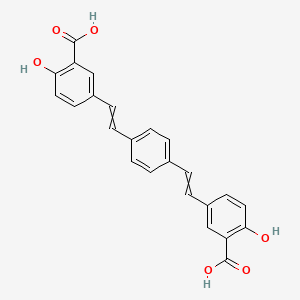![molecular formula C28H21FN2O5 B11939486 Diethyl 11-(4-fluorobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate CAS No. 853333-98-9](/img/structure/B11939486.png)
Diethyl 11-(4-fluorobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 11-(4-fluorobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate is a complex organic compound with the molecular formula C28H21FN2O5 It is a derivative of pyrrolo[1,2-a][1,10]phenanthroline, a fused heterocyclic system known for its unique structural and electronic properties
Preparation Methods
The synthesis of diethyl 11-(4-fluorobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the pyrrolo[1,2-a][1,10]phenanthroline core: This step involves the cyclization of 1,10-phenanthroline with an appropriate pyrrole precursor under acidic conditions.
Introduction of the 4-fluorobenzoyl group: The core structure is then subjected to Friedel-Crafts acylation using 4-fluorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Esterification: The final step involves the esterification of the carboxylic acid groups with ethanol in the presence of a dehydrating agent like sulfuric acid to yield the diethyl ester.
Chemical Reactions Analysis
Diethyl 11-(4-fluorobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the fluorobenzoyl group, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.
Scientific Research Applications
Diethyl 11-(4-fluorobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate has several scientific research applications:
Materials Science: Due to its rigid planar structure and extended π-conjugation, this compound is studied for its potential use in organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Medicinal Chemistry: The compound’s ability to intercalate with DNA base pairs makes it a candidate for the development of novel anticancer agents.
Coordination Chemistry: As a ligand, it can form stable complexes with transition metals, which are useful in catalysis and as probes for studying metal-ligand interactions.
Mechanism of Action
The mechanism of action of diethyl 11-(4-fluorobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate largely depends on its application. In medicinal chemistry, its ability to intercalate with DNA disrupts the replication process, leading to cell death in cancer cells. The compound’s planar structure allows it to slide between DNA base pairs, stabilizing the DNA-ligand complex and inhibiting the activity of DNA polymerase.
Comparison with Similar Compounds
Diethyl 11-(4-fluorobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate can be compared with other similar compounds such as:
Diethyl 11-(4-bromobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate: This compound has a bromine atom instead of fluorine, which affects its reactivity and electronic properties.
Diethyl 11-(4-nitrobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate: The presence of a nitro group introduces electron-withdrawing effects, altering the compound’s chemical behavior.
Diethyl 11-(4-methylbenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate: The methyl group provides electron-donating effects, influencing the compound’s stability and reactivity.
The uniqueness of this compound lies in its specific electronic properties imparted by the fluorine atom, which can enhance its interactions with biological targets and its performance in electronic applications.
Properties
CAS No. |
853333-98-9 |
|---|---|
Molecular Formula |
C28H21FN2O5 |
Molecular Weight |
484.5 g/mol |
IUPAC Name |
diethyl 11-(4-fluorobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate |
InChI |
InChI=1S/C28H21FN2O5/c1-3-35-27(33)21-20-14-11-17-8-7-16-6-5-15-30-23(16)24(17)31(20)25(22(21)28(34)36-4-2)26(32)18-9-12-19(29)13-10-18/h5-15H,3-4H2,1-2H3 |
InChI Key |
YGIFPAOOGPXLLR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2C=CC3=C(N2C(=C1C(=O)OCC)C(=O)C4=CC=C(C=C4)F)C5=C(C=CC=N5)C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,4,5,6-Tetrachloro-7,7-dimethoxybicyclo[2.2.1]hept-5-en-2-yl acetate](/img/structure/B11939415.png)
![2,5-Cyclohexadien-1-one, 4-[[4-(dimethylamino)phenyl]imino]-2,5-dimethyl-](/img/structure/B11939421.png)
![4-methoxy-N-{2,2,2-trichloro-1-[(4-chlorophenyl)amino]ethyl}benzamide](/img/structure/B11939434.png)


![(4R,4aR,7aR,12bS)-1,1,2-trideuterio-9-hydroxy-3-(trideuteriomethyl)-4,4a,5,6,7a,13-hexahydro-2H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one](/img/structure/B11939458.png)


![3,4-Dihydropyrido[2,1-c][1,2,4]thiadiazine 2,2-dioxide](/img/structure/B11939476.png)





